1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol
Overview
Description
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by the presence of a brominated furan ring and a trifluoromethyl group attached to an ethan-1-ol backbone
Preparation Methods
The synthesis of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-bromofuran with trifluoroacetaldehyde in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce alcohols .
Scientific Research Applications
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving halogenated and fluorinated organic compounds.
Mechanism of Action
The mechanism of action of 1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets through its brominated and trifluoromethyl groups. These interactions can affect various biochemical pathways, potentially leading to changes in enzyme activity, receptor binding, or cellular signaling. The exact molecular targets and pathways involved depend on the specific context of its application, such as in drug development or biochemical research .
Comparison with Similar Compounds
1-(4-Bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
(4-Bromofuran-2-yl)methanol: This compound has a similar brominated furan ring but lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
1-(4-Bromofuran-2-yl)piperidine-2,2,3,3,4,4,5,5,6,6-d10: This compound contains a piperidine ring instead of an ethan-1-ol backbone, leading to different chemical and biological properties.
1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine:
The uniqueness of this compound lies in its combination of a brominated furan ring and a trifluoromethyl group, which imparts specific chemical reactivity and potential for diverse applications.
Biological Activity
Overview
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 1314894-52-4) is a synthetic compound characterized by a brominated furan ring and a trifluoromethyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₆H₄BrF₃O₂
- Molecular Weight : 244.99 g/mol
- Structure : The compound features a bromine atom attached to the furan ring and a trifluoromethyl group on the ethan-1-ol backbone.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromofuran with trifluoroacetaldehyde, often facilitated by reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) .
The biological activity of this compound is attributed to its ability to interact with various molecular targets due to the presence of halogenated and fluorinated groups. These interactions can influence biochemical pathways, including enzyme activity modulation and receptor binding .
Antimicrobial Activity
Research indicates that compounds with brominated furan structures exhibit antimicrobial properties. For instance, studies have shown that halogenated furan derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. The trifluoromethyl group can enhance lipophilicity, potentially improving cellular uptake and bioavailability of the compound in cancer cells. Further investigations are required to elucidate its specific mechanisms against various cancer cell lines .
Case Study 1: Antibacterial Screening
In a screening assay for antibacterial activity, this compound was tested against several strains of Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µM. The compound's efficacy was comparable to established antibiotics .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using human cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potential for development as an anticancer agent .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
(4-Bromofuran-2-yl)methanol | Structure | Moderate antibacterial activity |
1-(4-Bromofuran-2-yl)piperidine | Structure | Lower cytotoxicity compared to trifluoroethanol derivative |
1-(4-Bromofuran-2-yl)-3-methylbutan-1-one | Structure | Higher anticancer activity than trifluoroethanol derivative |
Properties
IUPAC Name |
1-(4-bromofuran-2-yl)-2,2,2-trifluoroethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3O2/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIRAILDYOPEIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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